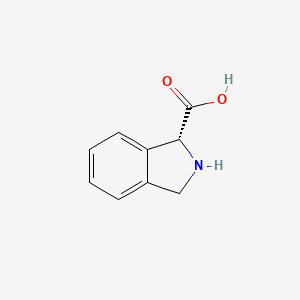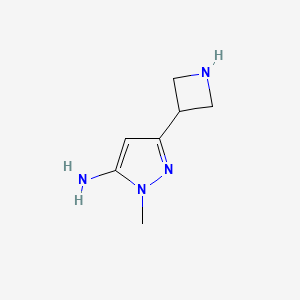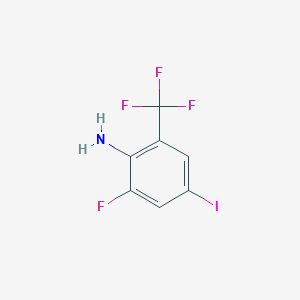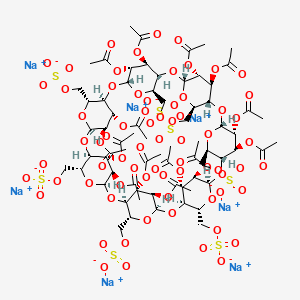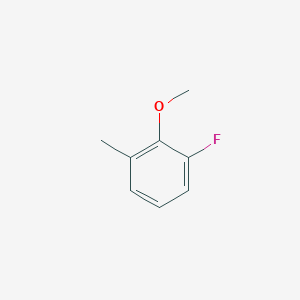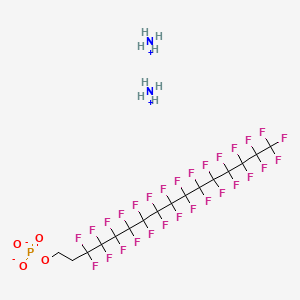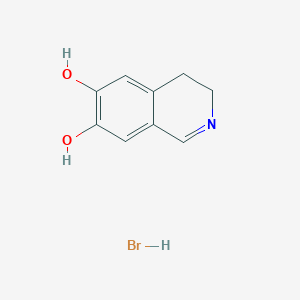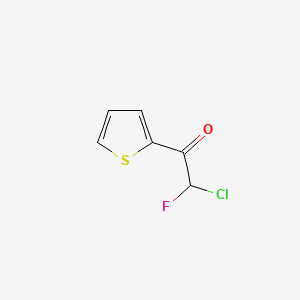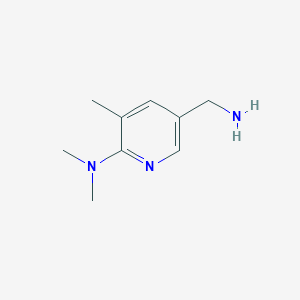![molecular formula C5H4F4N2S B12847420 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is a compound that features both difluoromethyl and sulfanyl groups attached to an imidazole ring. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates under transition metal-free conditions . Another approach uses monohalogendifluoromethyl trialkylsilane as a difluorocarbene reagent, reacting with compounds containing hydroxyl, sulfhydryl, selenium, or nitrogen hydrides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole involves its interaction with molecular targets through its difluoromethyl and sulfanyl groups. These groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-[(Difluoromethyl)Sulfanyl]Benzene: This compound also features a difluoromethyl sulfanyl group but is attached to a benzene ring instead of an imidazole ring.
Difluoromethyl Ketones: These compounds have difluoromethyl groups attached to a ketone functional group and are used as building blocks in materials and drug design.
Uniqueness
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole is unique due to the presence of both difluoromethyl and sulfanyl groups on an imidazole ring. This combination imparts specific steric and electronic properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C5H4F4N2S |
|---|---|
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C5H4F4N2S/c6-3(7)11-2-1-10-5(11)12-4(8)9/h1-4H |
Clave InChI |
SPOCRYBWECABOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)SC(F)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



